molecular formula C21H17N5O2 B1684069 VUF 5574 CAS No. 280570-45-8

VUF 5574

Cat. No.: B1684069
CAS No.: 280570-45-8
M. Wt: 371.4 g/mol
InChI Key: YRAFEJSZTVWUMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VUF 5574 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VUF 5574 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

VUF 5574 has a wide range of scientific research applications, including:

Mechanism of Action

VUF 5574 exerts its effects by selectively binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, this compound inhibits the downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and survival .

Comparison with Similar Compounds

VUF 5574 is unique due to its high selectivity for the adenosine A3 receptor. Similar compounds include:

Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFEJSZTVWUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398737
Record name VUF 5574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280570-45-8
Record name VUF 5574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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